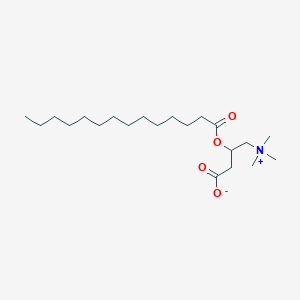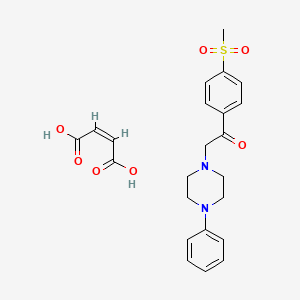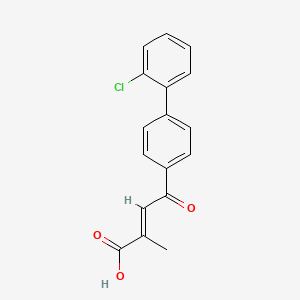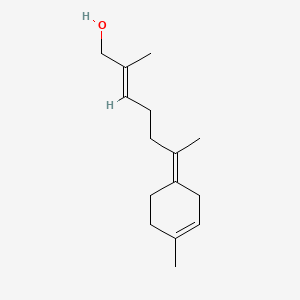![molecular formula C11H20NO10S3- B1233305 [(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B1233305.png)
[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omega-[(Methylsulfinyl)alkyl]glucosinolate: is an alkylglucosinolate compound that results from the removal of the proton of the hydrogen sulfate group of any omega-[(methylsulfinyl)alkyl]glucosinolic acid . This compound is a plant metabolite produced during metabolic reactions in plants, particularly in the kingdom that includes flowering plants, conifers, and other gymnosperms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of omega-[(methylsulfinyl)alkyl]glucosinolate involves the extraction and purification of its hydrolysis products from plant sources such as broccoli and Lesquerella fendleri . The process typically includes solvent extraction of autolyzed defatted seed meals, followed by purification using gel filtration chromatography and reversed-phase high-performance liquid chromatography (HPLC) . The purity and confirmation of the compounds are monitored using gas chromatography with flame ionization detection (GC-FID), thin-layer chromatography (TLC), gas chromatography-mass spectroscopy (GC-MS), and nuclear magnetic resonance (NMR) .
Industrial Production Methods: the techniques used for preparative-scale isolation of structurally related glucosinolate hydrolysis products can be adapted for larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: : Omega-[(methylsulfinyl)alkyl]glucosinolate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : The oxidation of omega-[(methylsulfinyl)alkyl]glucosinolate is catalyzed by aliphatic glucosinolate S-oxygenase, which converts the compound into its sulfinyl form using NADPH and O2 .
Major Products: : The major products formed from these reactions include 1-isothiocyanato-3-(methylsulfinyl)propane, 1-isothiocyanato-4-(methylsulfinyl)butane, 4-(methylsulfinyl)butanenitrile, and 5-(methylsulfinyl)pentanenitrile .
Applications De Recherche Scientifique
Omega-[(methylsulfinyl)alkyl]glucosinolate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: : In chemistry, it is used to study the structure and reactivity of glucosinolates and their hydrolysis products .
Biology: : In biology, omega-[(methylsulfinyl)alkyl]glucosinolate is studied for its role as a plant metabolite and its involvement in plant defense mechanisms .
Medicine: : In medicine, the compound’s hydrolysis products, such as isothiocyanates, have shown potential anticancer activity against various cancer cell lines .
Industry: : In industry, omega-[(methylsulfinyl)alkyl]glucosinolate and its derivatives are explored for their potential use in developing natural pesticides and herbicides .
Mécanisme D'action
The mechanism of action of omega-[(methylsulfinyl)alkyl]glucosinolate involves its hydrolysis by the enzyme myrosinase, which produces biologically active compounds such as isothiocyanates . These hydrolysis products exert their effects by targeting specific molecular pathways and enzymes involved in cellular processes . For example, isothiocyanates can induce apoptosis in cancer cells by modulating signaling pathways and inhibiting the activity of certain enzymes .
Comparaison Avec Des Composés Similaires
Omega-[(methylsulfinyl)alkyl]glucosinolate is unique among glucosinolates due to its methylsulfinyl group, which imparts distinct chemical and biological properties .
Similar Compounds
- Isothiocyanato-3-(methylsulfinyl)propane
- Isothiocyanato-4-(methylsulfinyl)butane
- Methylsulfinylbutanenitrile
- Methylsulfinylpentanenitrile
These compounds share structural similarities with omega-[(methylsulfinyl)alkyl]glucosinolate but differ in their specific chemical and biological activities .
Propriétés
Formule moléculaire |
C11H20NO10S3- |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7-/t6-,8-,9+,10-,11+,24?/m1/s1 |
Clé InChI |
PHYYADMVYQURSX-XEAHXTBRSA-M |
SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
SMILES isomérique |
CS(=O)CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


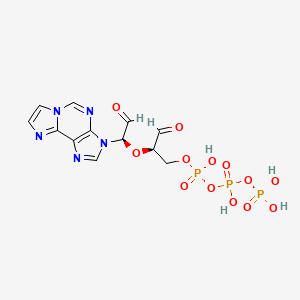
![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)
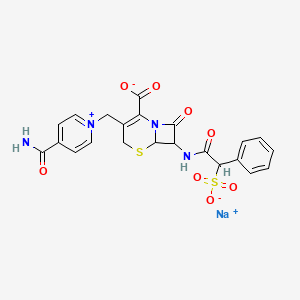


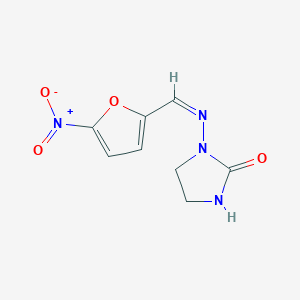
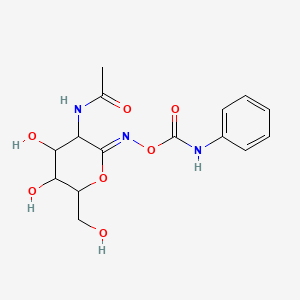

![1-(4-CHLOROPHENYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE](/img/structure/B1233238.png)

